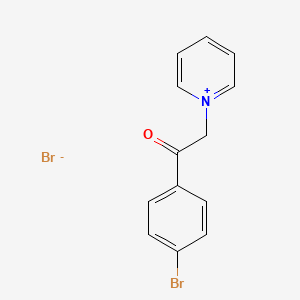

1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide

Description

This compound features a pyridinium ring (a positively charged aromatic heterocycle) linked to a 4-bromophenyl group via an ethanone bridge. The bromide ion serves as a counterion, stabilizing the structure. Its structural uniqueness lies in the combination of aromatic bromine substitution and a charged pyridinium system, making it distinct from neutral heterocyclic analogs.

Properties

IUPAC Name |

1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrNO.BrH/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15;/h1-9H,10H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKWXSBLLRVODQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481293 | |

| Record name | 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-37-0 | |

| Record name | NSC156159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide typically involves the reaction of 4-bromobenzaldehyde with pyridine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under mild heating. Major products formed from these reactions include various substituted pyridinium and bromophenyl derivatives .

Scientific Research Applications

1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to changes in their activity. The pyridinium ion can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-{[4-(4-Bromophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-Phenylethanone

- Key Differences: Contains a triazole ring instead of a pyridinium system, introducing additional nitrogen atoms for hydrogen bonding . A thioether (-S-) linker replaces the ethanone bridge, altering electronic properties (e.g., reduced electrophilicity at the carbonyl position). Neutral vs. charged: The absence of a pyridinium ion reduces solubility in polar solvents compared to the target compound.

- Functional Implications :

1-(4-Bromophenyl)-3-[5-(4-Chlorophenyl)-1,3,4-Oxadiazole-2-yl]Propan-1-on (IIIa)

- Key Differences: Features a 1,3,4-oxadiazole ring instead of pyridinium, introducing a planar, electron-deficient heterocycle .

- Biological Activity :

1-(2-Bromopyridin-4-yl)Ethanone

- Key Differences :

- Reactivity :

- The acetyl group at position 4 of pyridine may undergo nucleophilic substitution more readily than the pyridinium-linked system in the target compound.

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Effects : The target compound’s pyridinium-bromophenyl system exhibits stronger electron-withdrawing character than neutral analogs, which may enhance its suitability as an intermediate in charge-transfer complexes or ionic liquids .

- Toxicity Trends : Oxadiazole derivatives like IIIa show lower toxicity (SI = 0.75) than indomethacin (SI = 2.67), suggesting that bromophenyl-heterocycle hybrids may optimize therapeutic indices .

Biological Activity

1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone, bromide (CAS No. 17282-37-0) is a pyridinium salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a brominated phenyl group and a pyridinium moiety, suggesting possible interactions with various biological targets.

The molecular formula for this compound is C13H11Br2NO, and it is often utilized as a reagent in organic synthesis due to its ability to facilitate specific chemical reactions. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that 1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone, bromide exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities are primarily attributed to the compound's ability to interact with various cellular pathways and molecular targets.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For example, research has demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The anticancer potential of 1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone, bromide has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Lines

In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in:

- Reduction in cell viability : A dose-dependent decrease in viability was observed.

- Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

| Concentration (µM) | Cell Viability (%) | Apoptosis (%) |

|---|---|---|

| 5 | 85 | 10 |

| 10 | 70 | 25 |

| 20 | 50 | 45 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and signaling pathways.

- Membrane Disruption : The presence of the brominated phenyl group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.